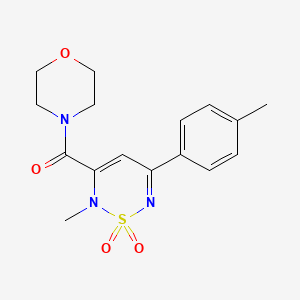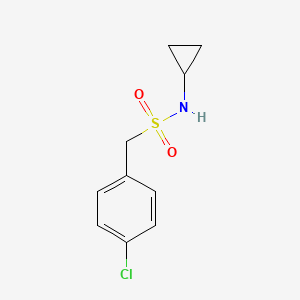
1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide
Descripción general
Descripción
1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a sulfonamide-based compound that has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide is not fully understood. However, it is thought to exert its pharmacological effects by modulating the activity of several key signaling pathways in the body. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, it has also been shown to reduce oxidative stress, improve mitochondrial function, and modulate the activity of several neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide is its versatility. It can be used in a wide range of experimental settings, including in vitro and in vivo studies. It is also relatively stable and easy to handle, making it a popular choice for researchers.
However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to obtain high-quality samples of this compound, which can affect the reproducibility of results. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways or processes.
Direcciones Futuras
There are several promising directions for future research on 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide. One area of interest is in the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Researchers are also exploring the use of this compound in combination with other drugs or therapies, such as stem cell transplantation or gene therapy.
Another area of interest is in the development of new synthetic methods for this compound. Researchers are exploring new approaches to synthesizing this compound that are more efficient, cost-effective, and environmentally friendly.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. While there are some limitations to the use of this compound in lab experiments, there are also several promising directions for future research, including the development of new therapeutic applications and synthetic methods.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been found to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
This compound has also been studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models of inflammatory conditions, such as arthritis.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKYEAYVKHEDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4778435.png)
![N-allyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4778440.png)
![5-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4778447.png)
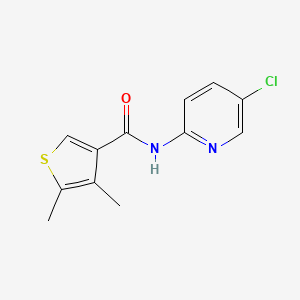
![2-(1,3-benzoxazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B4778449.png)
![2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4778453.png)
![1-[2-(4-biphenylyloxy)ethyl]-1H-benzimidazole](/img/structure/B4778459.png)
![N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]nicotinamide](/img/structure/B4778460.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4778461.png)
![4-chloro-5-cyclopropyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4778462.png)
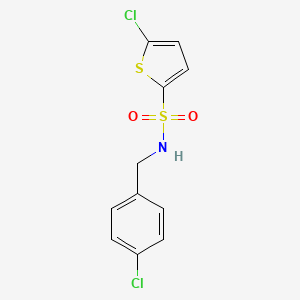
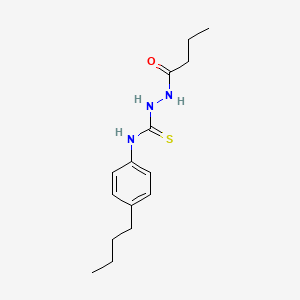
![3-[4-(cyclopropylamino)-1,2,5-oxadiazol-3-yl]-N-(4-methoxybenzyl)-1,2,4-oxadiazol-5-amine](/img/structure/B4778485.png)
